4-Bromobenzo[d]oxazole-2-sulfonamide
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Overview
Description
4-Bromobenzo[d]oxazole-2-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-Bromobenzo[d]oxazole-2-sulfonamide typically involves the reaction of 2-aminophenol with bromine and sulfonamide reagents. One common method includes the following steps:
Bromination: 2-Aminophenol is treated with bromine to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization to form the benzoxazole ring.
Industrial production methods often employ similar synthetic routes but may use different catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
4-Bromobenzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromobenzo[d]oxazole-2-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Industrial Applications: The compound finds use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromobenzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
4-Bromobenzo[d]oxazole-2-sulfonamide can be compared with other benzoxazole derivatives, such as:
Benzo[d]oxazole-2-thiol: Known for its antimicrobial and anticancer activities.
Benzo[d]oxazole-2-carboxamide: Used in the synthesis of pharmaceuticals with anti-inflammatory properties.
Benzo[d]oxazole-2-sulfonic acid: Employed in the development of dyes and pigments.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other benzoxazole derivatives.
Properties
Molecular Formula |
C7H5BrN2O3S |
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Molecular Weight |
277.10 g/mol |
IUPAC Name |
4-bromo-1,3-benzoxazole-2-sulfonamide |
InChI |
InChI=1S/C7H5BrN2O3S/c8-4-2-1-3-5-6(4)10-7(13-5)14(9,11)12/h1-3H,(H2,9,11,12) |
InChI Key |
DFCJLOIESURBCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)S(=O)(=O)N |
Origin of Product |
United States |
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